

CAS number and molecular weight of E-3-(METHYL PHENYL AMINO)-2-PROPENAL

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Compound of Interest

Compound Name: E-3-(METHYL PHENYL
AMINO)-2-PROPENAL

Cat. No.: B023326

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In-Depth Technical Guide: E-3-(METHYL PHENYL AMINO)-2-PROPENAL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **E-3-(METHYL PHENYL AMINO)-2-PROPENAL**, an enaminone of interest in organic synthesis and drug discovery. This document consolidates its fundamental physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential role in drug development based on the broader class of enaminones. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and novel therapeutic agent development.

Chemical Identity and Properties

E-3-(METHYL PHENYL AMINO)-2-PROPENAL, also known as (2E)-3-(Methylphenylamino)-2-propenal, is a member of the enaminone class of compounds, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique reactivity, making it a versatile building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of **E-3-(METHYL PHENYL AMINO)-2-PROPENAL** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO	--INVALID-LINK--[1]
Molecular Weight	161.20 g/mol	--INVALID-LINK--[1]
CAS Number	34900-01-1, 14189-82-3	--INVALID-LINK--[1]
Appearance	Yellow to very dark brown solid	--INVALID-LINK--
Melting Point	166 °C (decomposes)	--INVALID-LINK--[2]
Boiling Point	255.6 °C at 760 mmHg	--INVALID-LINK--[2]
Density	1.064 g/cm ³	--INVALID-LINK--[2]
Solubility	Chloroform (Slightly), Ethyl Acetate (Very Slightly)	--INVALID-LINK--[2]
Storage	2-8°C, under inert gas (Nitrogen or Argon)	--INVALID-LINK--[2]

Spectral Data

While specific spectral data is not readily available in public databases, PubChem indicates the existence of FTIR and ¹³C NMR spectra for this compound.[1] Researchers are advised to consult specialized spectral databases or perform their own analyses for detailed characterization.

Experimental Protocols: Synthesis

A reported method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the reaction of tetramethoxypropane with N-methylaniline.[3] This approach is advantageous as it avoids the use of more costly and hazardous reagents such as N-methylformanilide and triphosgene.[3]

Detailed Synthesis Method

The following protocol is adapted from the disclosed patent literature.[\[3\]](#)

Materials:

- Tetramethoxypropane
- N-methylaniline
- Dilute Hydrochloric Acid (20% mass fraction)
- Toluene
- Caustic Soda Solution (Sodium Hydroxide solution)
- Saturated Salt Solution (Brine)

Procedure:

- To a reaction flask, add tetramethoxypropane and N-methylaniline in a molar ratio of approximately 1:0.95.
- Stir the mixture for 10 minutes at ambient temperature.
- Slowly add dilute hydrochloric acid dropwise, ensuring the temperature does not exceed 30 °C.
- After the complete addition of hydrochloric acid, continue stirring for 2.5 hours at a temperature of 24-26 °C.
- Add toluene to the reaction mixture.
- Neutralize the mixture by the dropwise addition of a caustic soda solution to a pH of 6-7, while maintaining the temperature below 30 °C.
- Allow the mixture to stand and separate into layers.
- Extract the aqueous layer with toluene.

- Combine the organic layers and wash three times with a saturated salt solution.
- After separation of the layers, recover the solvent from the organic layer under reduced pressure.
- Collect the distillate at 60-70 °C under a vacuum of 40 mmHg to obtain the final product.

Role in Drug Development and Signaling Pathways

While specific signaling pathways for **E-3-(METHYL PHENYL AMINO)-2-PROPENAL** have not been elucidated, its classification as an enaminone places it within a class of compounds with significant potential in drug development. Enaminones are recognized as versatile pharmacophores and synthetic intermediates.[\[4\]](#)[\[5\]](#)

The conjugated amine-alkene-carbonyl system provides multiple reactive sites, allowing for both nucleophilic and electrophilic interactions. This reactivity makes enaminones valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many biologically active molecules.

Potential Therapeutic Applications of Enaminone Derivatives

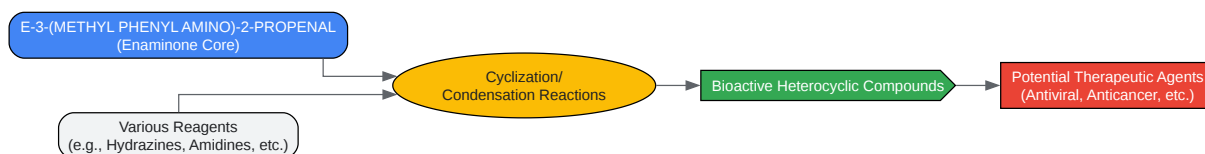
Research on various enaminone analogs has revealed a broad spectrum of pharmacological activities, including:

- Antiviral
- Anti-inflammatory
- Antitumor and Anticancer
- Anticonvulsant[\[4\]](#)[\[5\]](#)

The mechanism of action for these activities is diverse and depends on the specific molecular structure of the enaminone derivative. For instance, some enaminones have been investigated as potential modulators of multidrug resistance (MDR).[\[4\]](#)

Synthetic Utility in Medicinal Chemistry

The primary role of enaminones like **E-3-(METHYL PHENYL AMINO)-2-PROPENAL** in drug development is as a key building block. The inherent reactivity of the enaminone scaffold allows for its elaboration into more complex molecular architectures with potential therapeutic value.

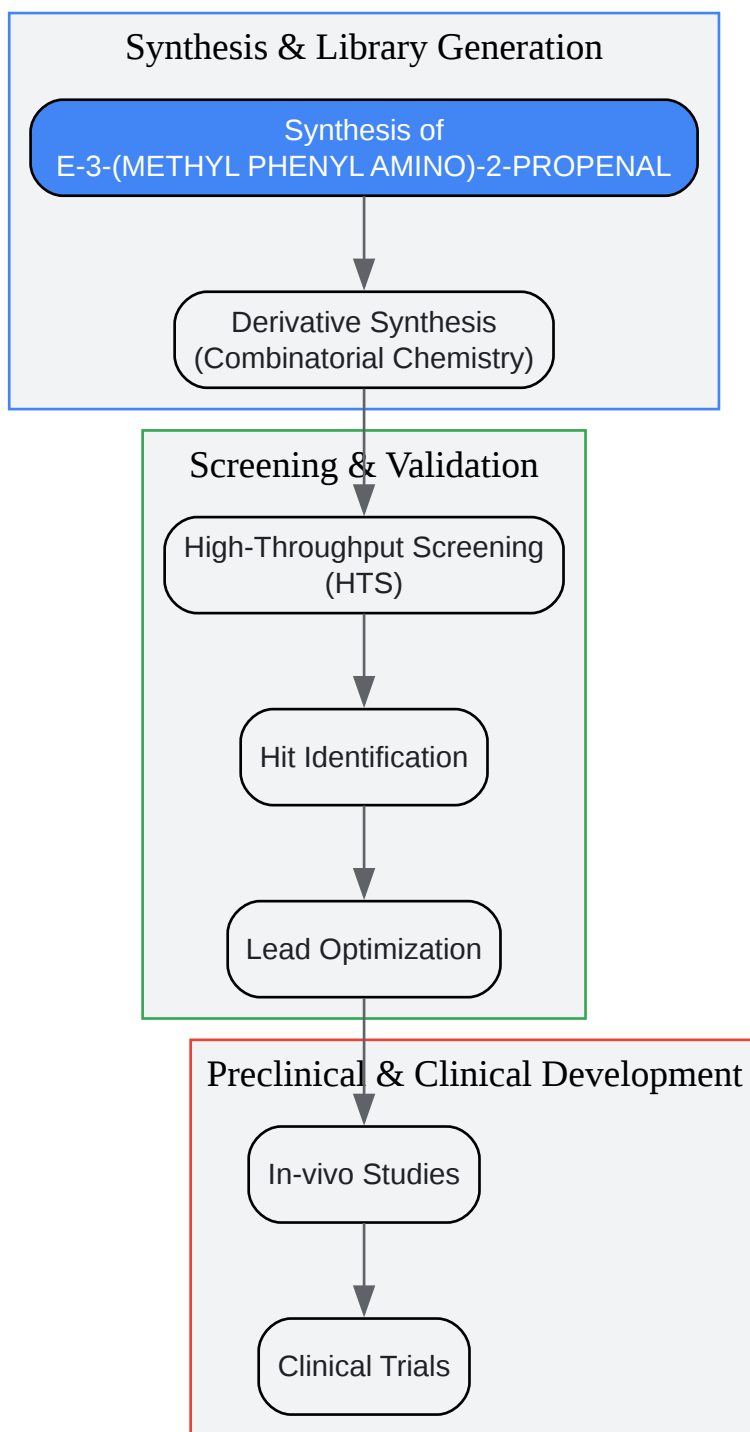


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Caption: Synthetic pathway of bioactive compounds from enaminones.

Logical Workflow for Drug Discovery

The process of leveraging a compound like **E-3-(METHYL PHENYL AMINO)-2-PROPENAL** in a drug discovery program would typically follow a structured workflow.



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Caption: Drug discovery workflow utilizing enaminone scaffolds.

Conclusion

E-3-(METHYL PHENYL AMINO)-2-PROPENAL is a compound with established physicochemical properties and a clear synthetic route. While its direct biological activity is not extensively documented, its identity as an enaminone makes it a valuable tool for medicinal chemists. The versatility of the enaminone scaffold in the synthesis of diverse heterocyclic structures underscores its potential for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational resource for researchers looking to explore the synthetic utility and potential applications of this and related compounds in drug discovery and development.

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